(1S,2S)-Bortezomib-d5
Description
Properties
Molecular Formula |
C19H25BN4O4 |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
[(1S)-3-methyl-1-[[(2S)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m0/s1/i3D,4D,5D,6D,7D |
InChI Key |
GXJABQQUPOEUTA-PWOQADTKSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)N[C@@H](B(O)O)CC(C)C)NC(=O)C2=NC=CN=C2)[2H])[2H] |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
Origin of Product |
United States |
Advanced Analytical Methodologies Employing 1s,2s Bortezomib D5
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry (MS) coupled with chromatographic separation techniques such as liquid chromatography (LC) and gas chromatography (GC) has become the gold standard for the quantification of drugs and their metabolites in complex biological matrices. The use of stable isotope-labeled internal standards, such as (1S,2S)-Bortezomib-d5, is a cornerstone of these methodologies, ensuring high accuracy and precision.
In quantitative bioanalysis, an internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added to samples at a known concentration before sample processing. The IS helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. scispace.com
(1S,2S)-Bortezomib-d5 is an ideal internal standard for the quantification of Bortezomib (B1684674) for several reasons:
Similar Chemical and Physical Properties: As a deuterated analog, (1S,2S)-Bortezomib-d5 exhibits nearly identical chemical and physical properties to Bortezomib. This ensures that it behaves similarly during extraction, chromatography, and ionization, effectively compensating for any analyte loss or variability.
Mass Difference: The deuterium (B1214612) atoms in (1S,2S)-Bortezomib-d5 provide a distinct mass difference from the unlabeled Bortezomib. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling simultaneous detection and quantification. japsonline.com
Co-elution: In LC-MS/MS and GC-MS, (1S,2S)-Bortezomib-d5 co-elutes with Bortezomib, meaning they exit the chromatography column at the same time. This co-elution is crucial as it ensures that both compounds experience the same matrix effects and ionization suppression or enhancement, leading to a more accurate quantification of the analyte.
A validated LC-MS/MS method for the quantification of Bortezomib in human plasma utilized a deuterated form of Bortezomib as an internal standard. japsonline.com The method demonstrated high specificity and precision, with the internal standard effectively compensating for matrix effects and variations in sample processing. japsonline.com
Table 1: LC-MS/MS Parameters for Bortezomib Quantification Using a Deuterated Internal Standard
| Parameter | Condition |
|---|---|
| Column | ACE 5CN (150mm x 4.6mm) |
| Mobile Phase | Acetonitrile (B52724): 10 mM ammonium (B1175870) formate (B1220265) buffer (75:25 v/v) |
| Flow Rate | 1 ml/min |
| Ionization Mode | Turbo Ion Spray |
| Temperature | 325°C |
| MRM Transition (Bortezomib) | 367.3 → 226.3 (m/z) |
| MRM Transition (Deuterated IS) | 370.3 → 229.2 (m/z) |
The development and validation of bioanalytical methods are critical for ensuring the reliability of data from pharmacokinetic, toxicokinetic, and clinical studies. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide stringent guidelines for method validation. The use of a stable isotope-labeled internal standard like (1S,2S)-Bortezomib-d5 is highly recommended in these guidelines.
A typical validation of a bioanalytical method for a proteasome inhibitor like Bortezomib using (1S,2S)-Bortezomib-d5 would include the assessment of the following parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements, respectively.
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
Recovery: The efficiency of the extraction procedure.
Matrix Effect: The influence of the biological matrix on the ionization of the analyte and internal standard.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
One study reported the development and validation of an LC-MS/MS method for Bortezomib in human plasma using a deuterated internal standard. The method was validated over a linear range of 2 to 1000 ng/ml, with a correlation coefficient (r²) of ≥ 0.998. The intra- and inter-batch precision and accuracy were within the acceptable limits of ≤15%. japsonline.com
Table 2: Validation Summary of a Bioanalytical Method for Bortezomib
| Parameter | Result |
|---|---|
| Linearity (ng/ml) | 2 - 1000 |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Intra-batch Precision (%CV) | ≤ 15% |
| Inter-batch Precision (%CV) | ≤ 15% |
| Accuracy (% Bias) | Within ± 15% |
| Average Extraction Recovery | 82.71% |
In drug discovery and development, high-throughput screening (HTS) assays are essential for evaluating large numbers of compounds quickly and efficiently. The integration of automated sample preparation systems with rapid LC-MS/MS analysis allows for the high-throughput quantification of analytes. The use of deuterated standards like (1S,2S)-Bortezomib-d5 is crucial in these assays to ensure data quality and reliability despite the accelerated pace.
High-throughput assays are employed in various stages, including:
Metabolic Stability Screening: To assess the susceptibility of a drug candidate to metabolism by liver microsomes or other enzyme systems.
Permeability Assays: To evaluate the ability of a compound to cross biological membranes.
Pharmacokinetic Screening: To rapidly assess the pharmacokinetic profiles of multiple drug candidates in animal models.
The robustness provided by deuterated internal standards minimizes the need for extensive sample cleanup, which is often a bottleneck in high-throughput workflows. This allows for simpler and faster sample preparation techniques, such as protein precipitation, without compromising data quality.
Application in Quantitative Proteomics and Peptidomics Research
Beyond the quantification of the drug itself, (1S,2S)-Bortezomib-d5 and similar stable isotope-labeled compounds play a significant role in quantitative proteomics and peptidomics. These fields aim to identify and quantify the entire complement of proteins or peptides in a biological system.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique used in quantitative proteomics. researchgate.netcreative-proteomics.com In a typical SILAC experiment, two populations of cells are cultured in media containing either the natural ("light") or a stable isotope-labeled ("heavy") essential amino acid (e.g., arginine and lysine). researchgate.netcreative-proteomics.com After a period of cell growth, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different treatments (e.g., one treated with Bortezomib and the other as a control). The samples are then combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The relative abundance of a protein in the two samples is determined by comparing the signal intensities of the light and heavy peptide pairs. researchgate.netcreative-proteomics.com
While (1S,2S)-Bortezomib-d5 itself is not directly incorporated into proteins in a SILAC experiment, the principles of using stable isotopes for accurate quantification are the same. Furthermore, SILAC can be used to study the downstream effects of Bortezomib on the proteome. For instance, a study applied SILAC to investigate Bortezomib-induced protein degradation. nih.govfigshare.com
Data-Independent Acquisition (DIA) is an emerging mass spectrometry technique that offers comprehensive and reproducible quantification of peptides and proteins. nih.govnih.govcd-genomics.com Unlike traditional data-dependent acquisition (DDA), where the mass spectrometer selects the most abundant precursor ions for fragmentation, DIA systematically fragments all ions within a predefined mass range. nih.govnih.govcd-genomics.com This results in a complete and unbiased fragmentation dataset for all detectable peptides in a sample, leading to more consistent and accurate quantification across multiple samples. nih.govnih.govcd-genomics.com
The combination of SILAC and DIA (SILAC-DIA) has been shown to improve the quantitative accuracy and precision of proteomic experiments by an order of magnitude compared to SILAC-DDA. nih.govfigshare.com A study investigating the effects of Bortezomib on protein turnover utilized a SILAC-DIA workflow. This approach allowed for more sensitive and accurate modeling of protein degradation rates in response to proteasome inhibition by Bortezomib. nih.govfigshare.com The use of stable isotope labeling in conjunction with the comprehensive data acquisition of DIA provides a powerful tool for understanding the complex biological effects of drugs like Bortezomib.
Table 3: Comparison of DDA and DIA in Proteomics
| Feature | Data-Dependent Acquisition (DDA) | Data-Independent Acquisition (DIA) |
|---|---|---|
| Precursor Ion Selection | Selects most abundant ions for fragmentation | Fragments all ions within a predefined m/z window |
| Data Completeness | Stochastic, can miss low-abundance peptides | Comprehensive, captures all detectable peptides |
| Reproducibility | Lower due to stochastic selection | Higher due to systematic acquisition |
| Quantitative Accuracy | Good | Excellent, especially when combined with stable isotope labeling |
Analysis of Peptidome and Phosphoproteome Alterations Induced by Proteasome Inhibition
The inhibition of the 26S proteasome by bortezomib disrupts cellular protein homeostasis, leading to significant alterations in the cellular peptidome and phosphoproteome. nih.gov Advanced mass spectrometry (MS)-based proteomic techniques are essential for investigating these complex changes, with (1S,2S)-Bortezomib-d5 serving as a critical tool for ensuring quantitative accuracy. researchgate.net The stable isotope label in (1S,2S)-Bortezomib-d5 allows it to be used as an internal standard in workflows designed to precisely measure protein turnover and post-translational modifications in response to proteasome inhibition.
One key application is in the field of quantitative phosphoproteomics, often utilizing stable isotope labeling by amino acids in cell culture (SILAC). nih.gov In such studies, researchers can investigate the differential phosphoproteome following treatment with the non-labeled bortezomib. For instance, in a study on multiple myeloma (MM) cells, this approach identified 233 phosphoproteins, with 72 of them showing a significant change of 1.5-fold or more after bortezomib treatment. nih.gov These altered phosphoproteins belonged to all major protein classes, including a high number of nucleic acid-binding proteins. nih.gov Site-specific analysis revealed that bortezomib treatment increased the phosphorylation of the protein stathmin on Serine 38, suggesting new mechanisms related to bortezomib-induced apoptosis. nih.gov
To enhance the precision of such studies, workflows combining SILAC with data-independent acquisition (DIA) mass spectrometry have been developed. researchgate.net This SILAC-DIA-MS approach has been shown to improve the quantitative accuracy and precision of SILAC by an order of magnitude. researchgate.net When applied to determine protein turnover rates in cells treated with bortezomib, the SILAC-DIA method produced more sensitive protein turnover models, allowing for a more detailed understanding of the drug's impact on protein degradation dynamics. researchgate.net
| Finding Category | Detailed Observation | Significance | Reference |
|---|---|---|---|
| Overall Phosphoprotein Changes | 72 out of 233 identified phosphoproteins showed a ≥1.5-fold change in phosphorylation status upon bortezomib treatment in multiple myeloma cells. | Demonstrates a broad impact of proteasome inhibition on cellular signaling pathways. | nih.gov |
| Affected Protein Classes | A large number of the altered phosphoproteins were nucleic acid binding proteins. | Suggests that bortezomib's effects may be mediated through changes in gene expression and regulation. | nih.gov |
| Site-Specific Phosphorylation | Phosphorylation of stathmin at the Ser38 residue was shown to increase following bortezomib treatment. | Identifies a specific molecular event potentially linked to bortezomib-induced apoptosis and tubulin polymerization. | nih.gov |
| Methodological Improvement | Combining SILAC with data-independent acquisition (DIA) improves quantitative accuracy for measuring protein turnover rates post-treatment. | Provides a more sensitive and precise method for studying the dynamic effects of proteasome inhibitors. | researchgate.net |
Tracing Drug Distribution and Release in In Vitro and Ex Vivo Models
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Distribution Studies
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of drugs in complex biological matrices. japsonline.combibliomed.org In this context, (1S,2S)-Bortezomib-d5 is an ideal internal standard (IS) for quantifying bortezomib in in vitro and ex vivo samples, such as human plasma or dried blood spots. japsonline.comnih.gov Its chemical properties are nearly identical to the parent compound, ensuring similar behavior during sample extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer. bibliomed.org
A typical UPLC-MS/MS workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. japsonline.com For plasma samples, preparation often involves protein precipitation using an agent like acetonitrile containing 0.1% formic acid. japsonline.combibliomed.org The resulting supernatant is then injected into the UPLC system. japsonline.com Chromatographic separation is commonly achieved on a reverse-phase column, such as a C18 or ACE 5CN column, using an isocratic or gradient mobile phase of acetonitrile and an aqueous buffer like ammonium formate. bibliomed.orgresearchgate.net This separation is crucial for resolving the analyte from other matrix components.
Following elution from the UPLC column, the analyte enters the tandem mass spectrometer, typically using a Turbo Ion Spray or electrospray ionization (ESI) source. bibliomed.org Quantification is performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion (m/z) for the drug is selected and fragmented, and a resulting product ion is monitored. bibliomed.org The use of (1S,2S)-Bortezomib-d5 as an IS corrects for variability in extraction recovery and matrix effects, leading to high accuracy and precision. nih.gov Validated methods have demonstrated linearity over a range of concentrations, for example, from 0.2 to 20.0 ng/mL, with high recovery rates (e.g., 87.3% to 100.2%) and low coefficients of variation (<15%). nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Internal Standard | Bortezomib-d3 (analogous to Bortezomib-d5) | japsonline.combibliomed.org |
| Sample Preparation | Protein precipitation with 0.1% formic acid in acetonitrile. | japsonline.combibliomed.org |
| Chromatography Column | ACE 5CN (150mm x 4.6mm) | bibliomed.org |
| Mobile Phase | Acetonitrile: 10 mM ammonium formate buffer (75:25 v/v) | bibliomed.org |
| Flow Rate | 1 mL/min (with a split to the MS) | bibliomed.org |
| Ionization Mode | Turbo Ion Spray / ESI | bibliomed.org |
| Mass Transition (Bortezomib) | m/z 367.3 → 226.3 | bibliomed.org |
| Mass Transition (IS) | m/z 370.3 → 229.2 (for d3 version) | bibliomed.org |
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) in Material Science Applications
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a powerful surface analytical technique that provides detailed chemical information about the uppermost monolayers of a material. researchgate.net It is particularly valuable in material science for characterizing drug delivery systems, offering high sensitivity and high spatial resolution imaging (<200 nanometers). azom.com The technique works by bombarding a surface with a pulsed primary ion beam, which causes the emission of secondary ions from the sample surface. nist.gov These secondary ions are analyzed based on their mass-to-charge ratio, generating a mass spectrum that provides a chemical fingerprint of the surface. nist.gov
In the context of drug distribution, ToF-SIMS can be used to visualize the location of (1S,2S)-Bortezomib-d5 within a material matrix. The deuterium label provides a unique mass signature, allowing the drug to be distinguished from other organic components of the delivery system, such as polymers or excipients. azom.com This is crucial for assessing the quality and performance of controlled-release drug formulations.
Key applications in material science include:
Analysis of Coated Drug Beads: ToF-SIMS imaging can assess the thickness and uniformity of multi-layer polymer coatings designed to control drug release. azom.com By analyzing cross-sectioned beads, it can map the distribution of the drug within the core and coating layers, ensuring the manufacturing process meets specifications. azom.com
Characterization of Drug-Eluting Stents (DES): The technique is used to analyze the distribution of drugs within the polymer coatings of DES. nist.gov ToF-SIMS can create depth profiles by gradually sputtering away the material surface, allowing researchers to monitor the drug concentration as a function of depth within the coating. nist.gov This information is vital for studying the drug release mechanism and correlating compositional data with dissolution studies. nist.gov
The high chemical specificity and imaging capabilities of ToF-SIMS make it an indispensable tool for the research and development of advanced drug delivery systems, ensuring that the active pharmaceutical ingredient is correctly distributed and will be released as intended. azom.comnist.gov
| Capability | Application in Drug Delivery | Benefit | Reference |
|---|---|---|---|
| High-Resolution Chemical Imaging | Mapping the lateral distribution of (1S,2S)-Bortezomib-d5 on a material surface or in a cross-section. | Assesses coating uniformity and drug distribution in complex formulations like coated beads. | azom.com |
| High Surface Sensitivity | Analyzing the chemical composition of the top 1-2 nm of a material. | Detects surface contamination and verifies the presence of the drug at the material-environment interface. | nih.gov |
| Molecular Depth Profiling | Quantifying the concentration of the drug as a function of depth into a polymer coating. | Characterizes drug loading in drug-eluting stents and helps predict release kinetics. | nist.gov |
| High Mass Resolution | Distinguishing the deuterated drug from other molecules with similar nominal mass. | Provides unambiguous identification and localization of the drug within a complex matrix. | researchgate.net |
Mechanistic Investigations of Bortezomib and Its Deuterated Analogs in Preclinical Models
Biochemical Characterization of Proteasome Inhibition Dynamics
Specificity for 20S Proteasome and β5-Subunit Activity
Bortezomib (B1684674) and its deuterated analog, (1S,2S)-Bortezomib-d5, exhibit a high degree of specificity for the 26S proteasome, a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. nih.govoup.com The primary target of Bortezomib is the 20S core particle of the proteasome. rcsb.orgnih.gov This core particle contains the proteolytic active sites.
The 20S proteasome possesses three main types of proteolytic activity: chymotrypsin-like, trypsin-like, and caspase-like, which are associated with the β5, β2, and β1 subunits, respectively. mdpi.com Bortezomib demonstrates potent and selective inhibition of the chymotrypsin-like activity mediated by the β5 subunit. nih.govmdpi.com While it can inhibit the other subunits at higher concentrations, its primary therapeutic effect is attributed to the inhibition of the β5 subunit. mdpi.com The boron atom in the boronic acid structure of Bortezomib is crucial for its inhibitory activity, as it specifically and tightly binds to the β5 catalytic subunit. nih.gov Crystal structure analyses of the human 20S proteasome in complex with Bortezomib have confirmed this specific interaction. rcsb.org
Reversible Binding Mechanisms at the Active Site Threonine Residue
The inhibition of the proteasome by Bortezomib is a reversible process. oup.commdpi.com The mechanism involves the formation of a stable, but not permanent, complex between the boronic acid moiety of Bortezomib and the hydroxyl group of the N-terminal threonine residue (Thr1) within the active site of the β5 subunit. nih.gov This interaction forms a tetrahedral boronate adduct, which effectively blocks the catalytic activity of the subunit.
The reversibility of this binding allows for the recovery of proteasome activity once the drug is cleared from the system. This characteristic distinguishes Bortezomib from irreversible proteasome inhibitors.
Molecular Interactions and Binding Kinetics Studies
The interaction between Bortezomib and the β5 subunit of the proteasome is stabilized by a network of specific molecular interactions. X-ray crystallography studies have revealed that upon binding, Bortezomib adopts an anti-parallel β-sheet conformation. nih.gov This conformation is stabilized by direct hydrogen bonds between the inhibitor and conserved residues in the active site. nih.gov
Key hydrogen-bonding interactions have been identified:
The NH of the P1 leucine (B10760876) residue of Bortezomib forms a hydrogen bond with the carbonyl group of Gly47. researchgate.net
The carbonyl and amino groups of the P2 residue of Bortezomib form hydrogen bonds with Thr21. researchgate.net
The carbonyl oxygen of the pyrazine-2-carboxyl side chain of Bortezomib interacts with the nitrogen atoms of Ala49 and Ala50 through a tight hydrogen-bonding network. nih.govresearchgate.net
These interactions within the S1 specificity pocket of the β5 subunit are critical for the tight and specific binding of Bortezomib. nih.gov
Kinetically, Bortezomib is characterized as a slow-binding inhibitor. researchgate.net This means that the formation of the final, stable enzyme-inhibitor complex is a time-dependent process. The following table summarizes key kinetic parameters for Bortezomib.
| Parameter | Value | Description |
|---|---|---|
| KD | 0.6 nM | Dissociation constant, indicating the affinity of Bortezomib for the proteasome. nih.gov |
| Ki | 1.6 nM | Inhibition constant, representing the concentration of inhibitor required to produce half-maximum inhibition. researchgate.net |
| Residence Time (t1/2) | 43.8 min | The half-life of the Bortezomib-proteasome complex, indicating the duration of inhibition. researchgate.net |
Cellular Pathway Modulation and Biological Responses
Effects on Protein Degradation and Turnover Rates
By inhibiting the chymotrypsin-like activity of the proteasome, Bortezomib disrupts the normal process of protein degradation. The ubiquitin-proteasome system targets proteins for degradation by attaching a polyubiquitin (B1169507) chain. oup.com Bortezomib's inhibition of the proteasome leads to a blockage in the breakdown of these polyubiquitinated proteins. nih.gov
This results in the accumulation of ubiquitinated proteins within the cell. researchgate.netresearchgate.net This buildup of proteins that would normally be degraded disrupts cellular homeostasis and can trigger a variety of downstream cellular responses. The accumulation of regulatory proteins, such as tumor suppressors and cell cycle inhibitors (e.g., p53, p27, and IκBα), is a key consequence of proteasome inhibition by Bortezomib. nih.gov Interestingly, some studies have shown that Bortezomib can also inhibit the ubiquitination of certain proteins, such as histones, in addition to blocking the degradation of already ubiquitinated substrates. nih.gov
Profiling of Phosphorylation Changes in Cellular Systems
Bortezomib treatment induces significant alterations in cellular signaling pathways, which can be observed through changes in the phosphorylation status of various proteins. Quantitative phosphoproteomic studies, such as those using stable isotope labeling by amino acids in cell culture (SILAC), have been employed to create a global profile of these changes in preclinical models like multiple myeloma cells. nih.gov
One such study identified 72 phosphoproteins that showed a significant change in phosphorylation (a 1.5-fold or greater change) upon Bortezomib treatment. nih.gov Notably, a majority of these proteins (70 out of 72) were up-regulated in their phosphorylation state. nih.gov One of the key proteins identified with increased phosphorylation is stathmin, particularly at the Ser38 residue. nih.gov This phosphorylation event has been linked to the mechanisms of Bortezomib-induced apoptosis. nih.gov Another study identified serine 326 on Heat Shock Factor 1 (HSF1) as a Bortezomib-inducible phosphorylation site. nih.gov
The following table presents a selection of proteins with altered phosphorylation upon Bortezomib treatment, as identified in a quantitative phosphoproteomic analysis of multiple myeloma cells. nih.gov
| Protein | Phosphorylation Site | Change upon Bortezomib Treatment | Potential Biological Role |
|---|---|---|---|
| Stathmin | Ser38 | Increased | Associated with Bortezomib-induced apoptosis. nih.gov |
| Stathmin | Ser16 | Increased | Contributes to tubulin polymerization and stabilization. plos.org |
| Stathmin | Ser25 | Decreased | Part of the modified phosphorylation profile induced by Bortezomib. plos.org |
| BCL2-associated athanogene 3 (BAG3) | Ser377 | Increased | May play a role in autophagy activation in response to treatment. nih.gov |
| Heat Shock Factor 1 (HSF1) | Ser326 | Increased | Inducible phosphorylation site related to the heat shock response. nih.gov |
These changes in protein phosphorylation highlight the complex network of signaling pathways that are modulated by proteasome inhibition and contribute to the biological responses observed in preclinical models.
Influence on Key Cellular Signaling Pathways (e.g., NF-κB, apoptosis regulators, cell cycle)
Bortezomib, a first-in-class proteasome inhibitor, exerts its anticancer effects by disrupting multiple intracellular signaling pathways that are critical for the survival and proliferation of malignant cells. nih.gov Its primary target is the 26S proteasome, a cellular complex responsible for degrading ubiquitinated proteins. youtube.com Inhibition of this complex leads to the accumulation of various regulatory proteins, triggering cell cycle arrest and apoptosis. drugbank.comnih.gov
Nuclear Factor-κB (NF-κB) Pathway:
The NF-κB signaling pathway is a crucial regulator of cell survival, inflammation, and proliferation, and its constitutive activation is a hallmark of many cancers, including multiple myeloma. nih.govmdpi.com In the canonical NF-κB pathway, the inhibitor of κBα (IκBα) sequesters the NF-κB dimer (p50/p65) in the cytoplasm. kl.ac.atnih.gov Upon receiving specific signals, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. mdpi.com This degradation frees NF-κB to translocate to the nucleus and activate the transcription of anti-apoptotic and pro-proliferative genes. mdpi.com
Apoptosis Regulators:
Bortezomib potently induces apoptosis through both the intrinsic and extrinsic pathways by altering the balance of pro- and anti-apoptotic proteins. nih.govarvojournals.org Proteasome inhibition leads to the accumulation of pro-apoptotic factors that would normally be degraded. arvojournals.org
Key effects of bortezomib on apoptosis regulators observed in preclinical studies include:
Stabilization of Pro-Apoptotic Proteins: Bortezomib prevents the degradation of pro-apoptotic Bcl-2 family members such as Noxa, PUMA, Bid, and Bax. nih.govarvojournals.org The accumulation of these proteins disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of the caspase cascade. nih.gov
Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded and ubiquitinated proteins due to proteasome inhibition leads to ER stress. nih.gov This activates the unfolded protein response (UPR), which can trigger apoptosis if the stress is prolonged and severe. nih.gov
Caspase Activation: Bortezomib treatment has been shown to induce the cleavage and activation of key executioner caspases, such as caspase-3 and caspase-9, as well as the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govarvojournals.org
Suppression of Anti-Apoptotic Factors: The drug can suppress the transcription of anti-apoptotic proteins like survivin. arvojournals.org
| Apoptosis Regulator | Effect of Bortezomib | Consequence |
|---|---|---|
| Noxa, PUMA, Bid, Bax | Stabilization/Upregulation | Promotes intrinsic apoptosis pathway |
| IκBα | Stabilization | Inhibits NF-κB survival signals |
| Caspase-3, -9 | Activation/Cleavage | Execution of apoptosis |
| PARP | Cleavage | Indicator of apoptosis |
| Survivin | Downregulation | Reduces inhibition of apoptosis |
Cell Cycle Progression:
The cell cycle is tightly regulated by the cyclical synthesis and degradation of proteins, particularly cyclins and cyclin-dependent kinase (CDK) inhibitors. nih.gov The proteasome plays a vital role in this process by degrading these key regulatory proteins at appropriate times. nih.gov
By inhibiting the proteasome, bortezomib disrupts the orderly progression of the cell cycle, primarily causing an arrest in the G2/M phase. nih.govnih.gov This is achieved through several mechanisms:
Accumulation of CDK Inhibitors: Bortezomib stabilizes CDK inhibitors like p21 and p27. nih.govnih.gov These proteins prevent the activation of cyclin-CDK complexes that are necessary for cell cycle progression, leading to cell cycle arrest. nih.gov
Stabilization of Mitotic Cyclins: In some cancer types, such as colorectal carcinoma, bortezomib can lead to the accumulation of cyclin A and cyclin B1 by inhibiting the ubiquitin-conjugating enzyme E2C (UBE2C), which is involved in their degradation. nih.gov This accumulation also contributes to a G2/M arrest. nih.gov
Accumulation of p53: In cells with wild-type p53, bortezomib can stabilize this tumor suppressor protein, which can in turn induce the expression of p21 and promote cell cycle arrest and apoptosis. nih.gov
| Cell Cycle Regulator | Effect of Bortezomib | Consequence |
|---|---|---|
| p21 | Stabilization/Accumulation | Inhibits CDK activity, G1/S arrest |
| p27 | Stabilization/Accumulation | Inhibits CDK activity, G1/S arrest |
| Cyclin A | Accumulation | Contributes to G2/M arrest |
| Cyclin B1 | Accumulation | Contributes to G2/M arrest |
| p53 | Stabilization | Induces p21, promotes arrest/apoptosis |
Isotopic Effects on Target Engagement and Biological Activity
While no specific preclinical studies on (1S,2S)-Bortezomib-d5 are publicly available, the potential impact of deuteration can be inferred from the principles of the kinetic isotope effect (KIE) and the known metabolism of the parent compound, bortezomib.
The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.org Replacing a hydrogen atom (¹H) with a deuterium (B1214612) atom (²H or D) creates a carbon-deuterium (C-D) bond, which is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. taylorandfrancis.com Consequently, more energy is required to break a C-D bond, and reactions involving the cleavage of this bond proceed more slowly. libretexts.orgtaylorandfrancis.com This effect is leveraged in drug development to improve the pharmacokinetic profiles of drugs by slowing their metabolism at specific sites. wikipedia.org
The primary metabolic pathway for bortezomib is oxidative deboronation, which removes the boronic acid moiety to form inactive metabolites. drugbank.comnih.govcancernetwork.com This process is primarily carried out by several cytochrome P450 (CYP) enzymes, with major contributions from CYP3A4 and CYP2C19, and minor roles for CYP1A2, CYP2D6, and CYP2C9. drugbank.comnih.govbccancer.bc.ca The metabolism also involves hydroxylations on the leucine and phenylalanine parts of the molecule. nih.gov
Deuterating bortezomib at one or more of its metabolic "soft spots"—the C-H bonds that are cleaved by CYP enzymes—could induce a significant KIE. taylorandfrancis.com This would be expected to have the following consequences:
Reduced Rate of Metabolism: The cleavage of the deuterated C-D bond by CYP enzymes would be slower than the cleavage of the corresponding C-H bond in non-deuterated bortezomib.
Increased Drug Exposure: A slower metabolic rate would lead to reduced clearance and a longer elimination half-life. nih.gov This would result in higher plasma concentrations (Cmax) and a greater total systemic exposure (Area Under the Curve, AUC) for (1S,2S)-Bortezomib-d5 compared to its non-deuterated counterpart at an equivalent dose.
Potentially Altered Target Engagement: By remaining in the system at therapeutic concentrations for a longer period, a deuterated analog might exhibit more prolonged engagement with its target, the 26S proteasome. This could potentially lead to more sustained proteasome inhibition.
It is important to note that these effects are theoretical and based on established principles of deuteration. The precise impact on biological activity would depend on the specific position(s) of the deuterium atoms and would need to be confirmed through direct preclinical and clinical investigation of (1S,2S)-Bortezomib-d5. The goal of such a modification would be to enhance the therapeutic index by potentially allowing for less frequent dosing or achieving greater efficacy at a similar dose, while monitoring for any changes in the safety profile.
Metabolic Studies and Preclinical Pharmacokinetic Analysis Utilizing Deuterium Labeling
Elucidation of Bortezomib (B1684674) Metabolic Pathways through Deuterium (B1214612) Tracing
Deuterium-labeled compounds like (1S,2S)-Bortezomib-d5 serve as ideal internal standards in mass spectrometry-based analyses. Because deuterium (d) has a greater mass than hydrogen (h), the deuterated molecule is chemically identical to the parent drug but can be distinguished by its higher mass-to-charge ratio (m/z). This property allows researchers to accurately track the parent compound and identify its metabolites in biological samples. By adding a known quantity of the d5-labeled standard to a sample, any variability during sample preparation and analysis can be normalized, ensuring precise quantification of the unlabeled drug and its biotransformation products.
The primary metabolic pathway for Bortezomib is oxidative deboronation, which represents a deactivation of the pharmacologically active molecule. This process involves the cleavage of the carbon-boron bond, which is critical for the drug's ability to inhibit the proteasome.
Studies using liquid chromatography-mass spectrometry (LC/MS) and tandem mass spectrometry (LC/MS/MS) have identified several circulating metabolites in plasma from patients. The principal biotransformation is the conversion of Bortezomib into a pair of diastereomeric carbinolamide metabolites, often designated M1 and M2. These inactive metabolites are formed through the removal of the boronic acid group. Further metabolism occurs on the leucine (B10760876) and phenylalanine portions of the molecule, leading to the formation of tertiary hydroxylated metabolites and a metabolite hydroxylated at the benzylic position. The carbinolamide metabolites can also be further converted into the corresponding amide and carboxylic acid. In total, more than 30 metabolites have been identified in animal and human studies.
The use of a deuterated standard like (1S,2S)-Bortezomib-d5 is critical in these identification studies. It allows researchers to differentiate true metabolites from background noise and endogenous molecules in complex biological matrices, confirming the metabolic fate of the parent compound.
Table 1: Major Identified Metabolites of Bortezomib
| Metabolite Type | Description | Metabolic Process |
|---|---|---|
| Carbinolamides (M1/M2) | A pair of diastereomers that are the principal metabolites. | Oxidative Deboronation |
| Hydroxylated Metabolites | Formed on the leucine and phenylalanine moieties. | Hydroxylation |
| Amide Metabolite | Formed from the conversion of carbinolamides. | Further Oxidation |
In vitro studies using human liver microsomes and cDNA-expressed cytochrome P450 enzymes have established that Bortezomib metabolism is mediated by several CYP isoenzymes. The primary enzymes responsible for its biotransformation are CYP3A4 and CYP2C19. Other isoforms, including CYP1A2, CYP2D6, and CYP2C9, contribute to a lesser extent.
Table 2: Relative Contribution of Cytochrome P450 Isoenzymes to Bortezomib Metabolism
| CYP Isoenzyme | Relative Contribution | Role |
|---|---|---|
| CYP3A4 | Major | Primary metabolizing enzyme |
| CYP2C19 | Major | Second most significant metabolizing enzyme |
| CYP1A2 | Minor | Contributes to metabolism |
| CYP2D6 | Minor | Contributes to metabolism |
| CYP2C9 | Minor | Contributes to metabolism |
In Vitro Metabolic Stability and Enzyme Kinetics of Bortezomib and its Deuterated Forms
In vitro metabolic stability assays, typically conducted using liver microsomes or hepatocytes, are essential for predicting the in vivo clearance of a drug. Studies with Bortezomib have demonstrated that it undergoes extensive metabolism, primarily mediated by the CYP450 enzymes. The disappearance of the parent drug over time in these systems allows for the calculation of its intrinsic clearance.
The deuterated form, (1S,2S)-Bortezomib-d5, is primarily used as an analytical tool rather than a therapeutic agent. When deuterium atoms are placed at positions not involved in metabolic reactions, the enzyme kinetics and metabolic stability of the deuterated molecule are expected to be virtually identical to the unlabeled compound. Therefore, (1S,2S)-Bortezomib-d5 would not exhibit a significant kinetic isotope effect and would be metabolized at the same rate as Bortezomib. This characteristic is essential for its function as an internal standard, as it ensures that it behaves identically to the analyte during sample processing and analysis, providing a reliable basis for quantification.
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies Using (1S,2S)-Bortezomib-d5
Preclinical ADME studies are performed to understand how a drug is taken up by, moves through, is changed by, and exits the body. (1S,2S)-Bortezomib-d5 is a crucial tool in these investigations, particularly for quantitative analysis of the drug and its metabolites in various biological samples.
Pharmacokinetic studies in animal models, such as mice, have characterized the disposition of Bortezomib following intravenous administration. These studies show that Bortezomib exhibits a rapid initial distribution phase followed by a much longer terminal elimination phase. The drug distributes extensively into tissues, with tissue concentrations being one to two orders of magnitude greater than plasma concentrations.
In such studies, (1S,2S)-Bortezomib-d5 is used as an internal standard for the LC-MS/MS bioanalysis of blood, plasma, and tissue homogenates. Its use enables the construction of accurate concentration-time profiles, which are necessary for calculating key pharmacokinetic parameters like clearance, volume of distribution, and elimination half-life.
A significant challenge in ADME studies is distinguishing the parent drug from its numerous metabolites within complex biological matrices like plasma, bile, or feces. Mass spectrometry is the primary analytical technique for this purpose. The use of a stable isotope-labeled internal standard such as (1S,2S)-Bortezomib-d5 is fundamental to this process.
Because (1S,2S)-Bortezomib-d5 has a different mass than the unlabeled parent drug and its metabolites, it can be clearly resolved by the mass spectrometer. This allows for:
Unambiguous Identification: The known mass shift helps confirm the identity of the parent compound in a complex spectrum.
Accurate Quantification: By comparing the peak area of the unlabeled Bortezomib to the known concentration of the spiked (1S,2S)-Bortezomib-d5, a precise measurement of the drug's concentration can be obtained, correcting for any loss during sample extraction or ionization variability.
Metabolite Discovery: The absence of the deuterium label in metabolites helps to confirm that they are products of the unlabeled parent drug.
This ability to differentiate and quantify is essential for building a complete picture of the drug's metabolic fate and disposition pathways.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (1S,2S)-Bortezomib-d5 |
| Bortezomib |
| Leucine |
Impact of Deuteration on Metabolic Flux and Elimination Kinetics
The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, is a technique employed in medicinal chemistry to favorably alter the pharmacokinetic properties of a drug. This modification can influence the rate of metabolic processes and, consequently, the elimination kinetics of a compound.
The metabolism of Bortezomib is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2C19 playing the most significant roles. The main metabolic pathway is oxidative deboronation, which involves the cleavage of the carbon-boron bond. This process, along with other oxidative reactions at the leucine and phenylalanine moieties, leads to the formation of inactive metabolites.
Deuteration at specific sites of a drug molecule that are susceptible to enzymatic attack can slow down the rate of metabolism. This phenomenon, known as the kinetic isotope effect, arises from the greater bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. More energy is required to break a C-D bond, which can lead to a slower rate of metabolic reactions catalyzed by CYP enzymes.
For "(1S,2S)-Bortezomib-d5", the five deuterium atoms are strategically placed. While the exact positions are not specified in the available information, if these deuterium atoms replace hydrogens at metabolically active sites, it could be hypothesized that "(1S,2S)-Bortezomib-d5" would exhibit a decreased rate of metabolism compared to its non-deuterated counterpart.
A reduced metabolic rate would likely result in:
It is crucial to note that these are theoretical considerations based on the principles of deuteration. Without specific preclinical studies on "(1S,2S)-Bortezomib-d5", it is not possible to provide quantitative data on its metabolic flux and elimination kinetics.
Pharmacokinetic Profile of Bortezomib (Non-deuterated)
The pharmacokinetic profile of Bortezomib has been well-characterized and follows a two-compartment model, indicating a rapid initial distribution phase followed by a longer elimination phase. After intravenous administration, Bortezomib distributes widely into tissues. The elimination half-life of Bortezomib is reported to be prolonged, though values can vary.
The table below summarizes key pharmacokinetic parameters for the non-deuterated Bortezomib, which would serve as a baseline for comparison in any future studies on "(1S,2S)-Bortezomib-d5".
| Pharmacokinetic Parameter | Value (for non-deuterated Bortezomib) |
| Primary Metabolism | Oxidative deboronation via CYP3A4 & CYP2C19 |
| Distribution | Two-compartment model |
| Elimination Half-life (t½) | >40 hours |
This table presents data for the non-deuterated form of Bortezomib due to the absence of specific data for (1S,2S)-Bortezomib-d5.
Future Directions and Emerging Research Avenues for 1s,2s Bortezomib D5
Development of Novel Deuterated Proteasome Inhibitors for Specific Research Questions
The development of (1S,2S)-Bortezomib-d5 exemplifies the "deuterium switch" approach, where hydrogen atoms are selectively replaced with deuterium (B1214612) to beneficially alter a drug's pharmacokinetic profile, often by slowing its metabolism. This strategy is a burgeoning field in drug discovery, with approved deuterated drugs like deutetrabenazine paving the way for new applications. The success of this approach with Bortezomib (B1684674) encourages the development of other novel deuterated proteasome inhibitors to address specific and nuanced research questions.
Researchers are continually investigating new proteasome inhibitors with the aim of increasing potency and reducing side effects. The development pipeline includes second-generation inhibitors like carfilzomib (B1684676) and ixazomib, as well as investigational agents such as oprozomib (B1684665) and delanzomib. Applying selective deuteration to these or other novel proteasome inhibitor scaffolds could yield significant benefits:
Metabolic Stability: Creating deuterated versions of inhibitors that are susceptible to rapid metabolic breakdown could produce more stable compounds for in vitro and in vivo studies, allowing for more controlled experiments on target engagement and downstream effects.
Reduced Metabolite-Interference: Deuteration can alter metabolic pathways, potentially reducing the formation of active or interfering metabolites. This allows researchers to more clearly distinguish the effects of the parent drug from those of its metabolic byproducts.
Targeting Resistance Mechanisms: As resistance to proteasome inhibitors is a significant clinical challenge, novel deuterated agents could be designed to have slightly different metabolic fates or target interaction kinetics, potentially circumventing specific resistance mechanisms that have developed against their non-deuterated counterparts.
The creation of a library of deuterated proteasome inhibitors would provide researchers with a sophisticated toolkit to dissect the complex biology of the ubiquitin-proteasome system.
| Research Objective | Potential Deuterated Compound | Rationale |
| Enhanced Oral Bioavailability | Deuterated Ixazomib Analogue | Slowing first-pass metabolism to improve systemic exposure for oral administration studies. |
| Overcoming Rapid Clearance | Deuterated Delanzomib Analogue | Increasing metabolic stability to prolong plasma half-life for extended duration-of-action studies. |
| Investigating Off-Target Effects | Site-specific Deuterated Carfilzomib | Altering metabolism at a specific "soft spot" to reduce formation of a metabolite suspected of causing off-target toxicity. |
Integration with Multi-Omics Data for Comprehensive Systems Biology Insights
The era of systems biology relies on the integration of multiple high-throughput data streams—genomics, transcriptomics, proteomics, and metabolomics—to build a holistic understanding of cellular processes. In cancer research, multi-omic analyses are critical for identifying biomarkers of drug sensitivity or resistance and for uncovering the complex molecular mechanisms underlying a drug's action. Recent studies have used multi-omics approaches to identify genes associated with Bortezomib resistance and to reveal the impact of the drug on cellular pathways like the NF-kappa B pathway in leukemia.
In this context, stable isotope-labeled compounds like (1S,2S)-Bortezomib-d5 are indispensable tools for ensuring the accuracy and reproducibility of quantitative proteomics and metabolomics experiments.
Quantitative Proteomics: In mass spectrometry-based proteomics, stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tags (like TMT or iTRAQ) are common methods for relative quantification. However, for absolute quantification of specific proteins or post-translational modifications in response to drug treatment, (1S,2S)-Bortezomib-d5 can be used in conjunction with labeled peptides to create precise standard curves, enabling the exact measurement of changes in protein abundance.
Metabolomics: As a stable isotope-labeled internal standard, (1S,2S)-Bortezomib-d5 is crucial for correcting for sample loss and ionization variability during mass spectrometry analysis of Bortezomib's metabolic fate. This allows for precise quantification of the parent drug and its metabolites in complex biological matrices like plasma or cell lysates.
By integrating highly accurate quantitative data obtained using (1S,2S)-Bortezomib-d5 with genomic and transcriptomic profiles, researchers can build more robust and predictive systems biology models. This comprehensive view can elucidate how Bortezomib perturbs entire cellular networks, leading to the identification of novel therapeutic targets and a deeper understanding of its mechanism of action.
Exploration of Isotopic Effects in Drug-Target Residence Time Studies
A drug's therapeutic efficacy is not solely determined by its binding affinity but also by its kinetics—the rates at which it associates and dissociates from its target. Drug-target residence time, the duration for which a drug remains bound to its target, is increasingly recognized as a critical parameter for predicting in vivo efficacy. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference can lead to a kinetic isotope effect (KIE), where reactions involving the cleavage of the C-D bond proceed more slowly.
While often discussed in the context of metabolism, the KIE could also subtly influence the conformational dynamics of the drug-target complex. Bortezomib binds reversibly to the 20S proteasome. An emerging area of research is to explore whether the presence of deuterium in (1S,2S)-Bortezomib-d5 alters its residence time at the proteasome's active site.
Potential research questions include:
Does the altered vibrational energy of the C-D bonds within the bound (1S,2S)-Bortezomib-d5 molecule affect the dissociation rate constant (k_off) from the proteasome active site?
Could a longer residence time, if observed, translate to more sustained proteasome inhibition from a single binding event, potentially enhancing its pharmacodynamic effect?
Investigating these questions would require sophisticated biophysical techniques, such as surface plasmon resonance (SPR) or advanced NMR methods, but could provide profound insights into the structure-activity relationship of proteasome inhibitors and guide the design of future drugs with optimized target engagement kinetics.
Methodological Innovations in Isotopic Labeling and Advanced Spectroscopic Techniques for Elucidating Molecular Mechanisms
(1S,2S)-Bortezomib-d5 is a product of established isotopic labeling methods, but its application can drive further methodological innovation. The synthesis of isotopically labeled forms of Bortezomib has already been shown to be crucial for identifying and characterizing its metabolites using liquid chromatography/mass spectrometry (LC/MS) and nuclear magnetic resonance spectroscopy (NMR).
Future research will likely leverage (1S,2S)-Bortezomib-d5 in combination with next-generation analytical technologies to probe its mechanism of action with unprecedented detail.
Advanced Mass Spectrometry: Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) could be used to probe conformational changes in the proteasome upon binding of (1S,2S)-Bortezomib-d5. The compound itself could serve as a stable reference point in complex experiments tracking protein dynamics.
High-Field NMR Spectroscopy: While challenging for a large complex like the proteasome, NMR studies on isolated proteasome subunits could utilize (1S,2S)-Bortezomib-d5 to precisely map the binding interface and characterize the local chemical environment. The deuterium label could be used in specific NMR experiments to simplify complex spectra.
PET Radiotracing Development: While distinct from stable isotope labeling, methodologies used to synthesize (1S,2S)-Bortezomib-d5 could inform the development of Bortezomib analogues labeled with positron-emitting isotopes (e.g., Carbon-11 or Fluorine-18). Such radiotracers would enable non-invasive PET imaging to visualize drug distribution and target engagement in living subjects, providing invaluable data for preclinical and clinical research.
These advanced applications position (1S,2S)-Bortezomib-d5 not just as an analytical reagent but as a key tool for fundamental research into enzyme kinetics, drug metabolism, and the molecular basis of cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
